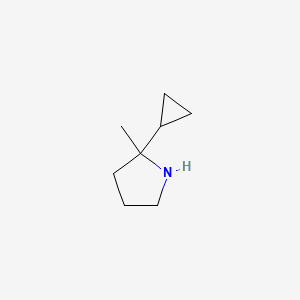
2-Amino-3-(2,4-dimethoxyphenyl)-3-hydroxypropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-3-(2,4-dimethoxyphenyl)-3-hydroxypropanoic acid is an organic compound with a complex structure that includes an amino group, a hydroxy group, and a dimethoxyphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(2,4-dimethoxyphenyl)-3-hydroxypropanoic acid typically involves multi-step organic reactions. One common method includes the reaction of 2,4-dimethoxybenzaldehyde with nitromethane to form a nitrostyrene intermediate. This intermediate is then reduced to the corresponding amine, followed by a Mannich reaction to introduce the hydroxypropanoic acid moiety.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and purity while reducing costs and environmental impact.
化学反应分析
Types of Reactions
2-Amino-3-(2,4-dimethoxyphenyl)-3-hydroxypropanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The amino group can be reduced to an amine under hydrogenation conditions.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products
Oxidation: Formation of 2-Amino-3-(2,4-dimethoxyphenyl)-3-oxopropanoic acid.
Reduction: Formation of 2-Amino-3-(2,4-dimethoxyphenyl)-3-aminopropanoic acid.
Substitution: Formation of various substituted derivatives depending on the reagent used.
科学研究应用
2-Amino-3-(2,4-dimethoxyphenyl)-3-hydroxypropanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Potential use in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-Amino-3-(2,4-dimethoxyphenyl)-3-hydroxypropanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
2-Amino-3-(2,4-dimethoxyphenyl)propanoic acid: Lacks the hydroxy group, leading to different chemical properties and reactivity.
2-Amino-3-(4-methoxyphenyl)-3-hydroxypropanoic acid: Has only one methoxy group, which may affect its biological activity and solubility.
2-Amino-3-(2,4-dihydroxyphenyl)-3-hydroxypropanoic acid: Contains hydroxy groups instead of methoxy groups, leading to different hydrogen bonding and reactivity.
Uniqueness
2-Amino-3-(2,4-dimethoxyphenyl)-3-hydroxypropanoic acid is unique due to the presence of both methoxy and hydroxy groups, which provide a balance of hydrophilic and hydrophobic properties. This balance can influence its solubility, reactivity, and interactions with biological targets, making it a versatile compound for various applications.
属性
分子式 |
C11H15NO5 |
|---|---|
分子量 |
241.24 g/mol |
IUPAC 名称 |
2-amino-3-(2,4-dimethoxyphenyl)-3-hydroxypropanoic acid |
InChI |
InChI=1S/C11H15NO5/c1-16-6-3-4-7(8(5-6)17-2)10(13)9(12)11(14)15/h3-5,9-10,13H,12H2,1-2H3,(H,14,15) |
InChI 键 |
XCRMRZLCGAJLMD-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=C(C=C1)C(C(C(=O)O)N)O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-{4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}methanaminehydrochloride](/img/structure/B13554472.png)







![5-Chloro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B13554524.png)

![tert-butyl N-[(3-bromo-4-hydroxyphenyl)methyl]carbamate](/img/structure/B13554548.png)

